- Hydrogen Atom Transfer Oxidation by a Gold-Hydroxide Complex, Inorganic Chemistry (2020, Inorganic Chemistry (2020), 59(6), 3659-3665 | Language: English, Database: CAplus and MEDLINE, 3659-3665 | Language: English, Database: CAplus and MEDLINE
Cas no 95407-69-5 (4-Methoxy-TEMPO)
4-Methoxy-TEMPO structure
Product Name:4-Methoxy-TEMPO
Número CAS:95407-69-5
MF:C10H20NO2
Megavatios:186.27130317688
MDL:MFCD00270334
CID:91106
PubChem ID:87573157
Update Time:2024-10-25
4-Methoxy-TEMPO Propiedades químicas y físicas
Nombre e identificación
-
- 4-Methoxy-2,2,6,6-tetramethylpiperidinyloxy, free radical
- 4-Methoxy-TEMPO, free radical
- 4-Methoxy-TEMPO
- 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical[Catalyst for Oxidation]
- 4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL
- 4-methoxy-2,2,6,6-tetramethylpiperidine N-oxide radical
- 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxy
- 4-methoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy
- 4-methoxy-2,6-tetramethylpiperidine-N-oxyl
- 4-OMe-TEMPO
- Methoxytetramethylpiperidineoxyl
- 4-Methoxy-TEMPO Free Radical
- 4-Methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy (ACI)
- 2,2,6,6-Tetramethyl-4-methoxy-1-piperidinyloxy
- 2,2,6,6-Tetramethylpiperidine-4-methoxy-1-oxyl
- 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-oxy
- 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-oxyl
- 4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl
- 4-Methoxy-2,2,6,6-tetramethylpiperidine-N-oxyl
- 4-Methoxy-2,2,6,6-tetramethylpiperidinyloxy
- M-TEMPO
- Metexyl
- 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical [Catalyst for Oxidation]
- 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl 4-Methoxy-2,2,6,6-tetramethylpiperidinyloxy,freeradical
- 4-METHOXY-2,2,6,6-TETRAMETHYL-1-PIPERIDINYLOXY, FREE RADICAL
- (2,2,6,6-Tetramethyl-4-methoxypiperidinooxy)radical
-
- MDL: MFCD00270334
- Renchi: 1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3
- Clave inchi: SFXHWRCRQNGVLJ-UHFFFAOYSA-N
- Sonrisas: N1([O])C(C)(C)CC(OC)CC1(C)C |^1:1|
- Brn: 4740399
Atributos calculados
- Calidad precisa: 186.14900
- Masa isotópica única: 186.149404
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 1
- Complejidad: 171
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: -1
- Xlogp3: 1.3
- Superficie del Polo topológico: 35.5
Propiedades experimentales
- Color / forma: 红色固体
- Punto de fusión: 40.0 to 45.0 deg-C
- Punto de ebullición: 242.1±29.0 °C at 760 mmHg
- Punto de inflamación: 100.2±24.3 °C
- PSA: 12.47000
- Logp: 1.93780
- Disolución: 不溶于水
4-Methoxy-TEMPO Información de Seguridad
-
Símbolo:
- Promover:警告
- Palabra de señal:warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S36
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Condiciones de almacenamiento:2-8°C
4-Methoxy-TEMPO PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M858130-5g |
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical [Catalyst for Oxidation] |
95407-69-5 | >98.0%(GC)(T) | 5g |
1,500.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1197-5G |
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical [Catalyst for Oxidation] |
95407-69-5 | >98.0%(GC)(T) | 5g |
¥990.00 | 2024-04-15 | |
| TRC | M268853-100mg |
4-Methoxy-TEMPO |
95407-69-5 | 100mg |
$ 64.00 | 2023-04-17 | ||
| TRC | M268853-500mg |
4-Methoxy-TEMPO |
95407-69-5 | 500mg |
$ 115.00 | 2023-04-17 | ||
| TRC | M268853-1g |
4-Methoxy-TEMPO |
95407-69-5 | 1g |
$ 135.00 | 2022-06-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M17440-250mg |
4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL |
95407-69-5 | 98% | 250mg |
¥117.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M17440-1g |
4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL |
95407-69-5 | 98% | 1g |
¥266.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M17440-5g |
4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL |
95407-69-5 | 98% | 5g |
¥1149.0 | 2022-04-27 | |
| Apollo Scientific | OR918603-1g |
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl |
95407-69-5 | 99+% | 1g |
£43.00 | 2025-02-21 | |
| Apollo Scientific | OR918603-5g |
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl |
95407-69-5 | 99+% | 5g |
£140.00 | 2025-02-21 |
4-Methoxy-TEMPO Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Gold(2+), hydroxy(2,2′:6′,2′′-terpyridine-κN1,κN1′,κN1′′)-, (SP-4-2)-, diperchlo… Solvents: Dimethylformamide ; 25 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Oxygen , 2270838-76-9 Solvents: 2-Methyltetrahydrofuran ; -80 °C
1.2 Solvents: 2-Methyltetrahydrofuran ; -80 °C
1.2 Solvents: 2-Methyltetrahydrofuran ; -80 °C
Referencia
- A Nonheme Thiolate-Ligated Cobalt Superoxo Complex: Synthesis and Spectroscopic Characterization, Computational Studies, and Hydrogen Atom Abstraction Reactivity, Journal of the American Chemical Society (2019, Journal of the American Chemical Society (2019), 141(8), 3641-3653 | Language: English, Database: CAplus and MEDLINE, 3641-3653 | Language: English, Database: CAplus and MEDLINE
Métodos de producción 3
Condiciones de reacción
Referencia
- Guest rotations within a capsuleplex probed by NMR and EPR techniques, Langmuir (2010, Langmuir (2010), 26(10), 6943-6953 | Language: English, Database: CAplus and MEDLINE, 6943-6953 | Language: English, Database: CAplus and MEDLINE
Métodos de producción 4
Condiciones de reacción
Referencia
- Preparation of tetramethylpiperidine-1-oxoammonium salts and their use as oxidants in organic chemistry. A review, Organic Preparations and Procedures International (2004, Organic Preparations and Procedures International (2004), 36(1), 3-31 | Language: English, Database: CAplus, 3-31 | Language: English, Database: CAplus
Métodos de producción 5
Condiciones de reacción
Referencia
- Kinetic studies on the single electron transfer reaction between 2,2,6,6-tetramethylpiperidine oxoammonium ions and phenothiazines: the application of Marcus theory, Science in China, Science in China, Series B: Chemistry (1999), 42(2), 138-144 | Language: English, Database: CAplus, 138-144 | Language: English, Database: CAplus
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: 2876841-53-9 Solvents: 2-Methyltetrahydrofuran ; -105 °C
Referencia
- Oxygen versus Sulfur Coordination in Cobalt Superoxo Complexes: Spectroscopic Properties, O2 Binding, and H-Atom Abstraction Reactivity, Inorganic Chemistry (2023, Inorganic Chemistry (2023), 62(1), 392-400 | Language: English, Database: CAplus and MEDLINE, 392-400 | Language: English, Database: CAplus and MEDLINE
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; overnight, rt
Referencia
- Nickel-Catalyzed Aminoxylation of Inert Aliphatic C(sp3)-H Bonds with Stable Nitroxyl Radicals under Air: One-Pot Route to α-Formyl Acid Derivatives, Organic Letters (2017, Organic Letters (2017), 19(7), 1690-1693 | Language: English, Database: CAplus and MEDLINE, 1690-1693 | Language: English, Database: CAplus and MEDLINE
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 Solvents: Dimethylformamide
1.3 Solvents: Diethyl ether
1.4 Solvents: Water
1.2 Solvents: Dimethylformamide
1.3 Solvents: Diethyl ether
1.4 Solvents: Water
Referencia
- TEMPO-derivatives as catalysts in the oxidation of primary alcohol groups in carbohydrates, Journal of Molecular Catalysis A: Chemical (2001, Journal of Molecular Catalysis A: Chemical (2001), 170(1-2), 35-42 | Language: English, Database: CAplus, 35-42 | Language: English, Database: CAplus
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 70 °C
1.2 2 d, 70 °C
1.2 2 d, 70 °C
Referencia
- Self Aggregation of Supramolecules of Nitroxides@Cucurbit[8]uril Revealed by EPR Spectra, Langmuir (2009, Langmuir (2009), 25(24), 13820-13832 | Language: English, Database: CAplus and MEDLINE, 13820-13832 | Language: English, Database: CAplus and MEDLINE
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Referencia
- Electrochemical oxidation of nitroxyl radicals, Zhurnal Obshchei Khimii (1986, Zhurnal Obshchei Khimii (1986), 56(4), 855-60 | Language: Russian, Database: CAplus, 855-60 | Language: Russian, Database: CAplus
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 Reagents: Nitrogen Solvents: Dimethylformamide
1.2 Reagents: Nitrogen Solvents: Dimethylformamide
Referencia
- Selective oxidation of alcohols by oxoaminium salts (R2N:O+ X-), Journal of Organic Chemistry (1985, Journal of Organic Chemistry (1985), 50(8), 1332-4 | Language: English, Database: CAplus, 1332-4 | Language: English, Database: CAplus
Métodos de producción 12
Condiciones de reacción
Referencia
- Organic radicals exhibiting intermolecular ferromagnetic interactions with high probability: 4-arylmethyleneamino-2,2,6,6-tetramethylpiperidin-1-yloxyls and related compounds, Bulletin of the Chemical Society of Japan (1996, Bulletin of the Chemical Society of Japan (1996), 69(10), 2821-2830 | Language: English, Database: CAplus, 2821-2830 | Language: English, Database: CAplus
Métodos de producción 13
Condiciones de reacción
Referencia
- Convenient synthesis of bis-1,3-dithiolium salts by one-electron oxidation of tetrathiafulvalene with oxoaminium salts, Chemistry Letters (1994, Chemistry Letters (1994), (10), 1827-8 | Language: English, Database: CAplus, 1827-8 | Language: English, Database: CAplus
4-Methoxy-TEMPO Raw materials
4-Methoxy-TEMPO Preparation Products
4-Methoxy-TEMPO Literatura relevante
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
95407-69-5 (4-Methoxy-TEMPO) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Proveedores recomendados
Shandong Jing Kun Chemical Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
NewCan Biotech Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
Essenoi Fine Chemical Co., Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos